1-Ethyl-3-(2-pyridinylmethyl)thiourea chemical structure and properties
1-Ethyl-3-(2-pyridinylmethyl)thiourea chemical structure and properties
Abstract
This technical guide provides a comprehensive analysis of 1-Ethyl-3-(2-pyridinylmethyl)thiourea , a bioactive ligand and organic intermediate belonging to the class of N,N'-disubstituted thioureas. Characterized by a flexible ethyl chain and a chelating pyridyl-methyl moiety, this compound serves as a critical scaffold in coordination chemistry and medicinal research. This document details its structural dynamics, synthesis protocols, physicochemical properties, and pharmacological potential, specifically focusing on its role as a bidentate N,S-donor ligand in transition metal complexation.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule consists of a central thiourea core (-NH-C(=S)-NH-) flanked by an ethyl group and a (pyridin-2-yl)methyl group. The presence of the pyridine nitrogen and the thiourea sulfur creates a "hard-soft" donor set, making it highly effective for coordinating with transition metals like Cu(II), Zn(II), and Pt(II).
Nomenclature and Identifiers
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IUPAC Name: 1-Ethyl-3-(pyridin-2-ylmethyl)thiourea
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Common Name: N-Ethyl-N'-(2-picolyl)thiourea
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Molecular Formula: C₉H₁₃N₃S[1]
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Molecular Weight: 195.28 g/mol
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SMILES: CCNC(=S)NCC1=CC=CC=N1
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InChI Key: (Predicted) InChI=1S/C9H13N3S/c1-2-11-9(13)12-7-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3,(H,11,12,13)
Tautomerism
In the solid state and neutral solution, the compound exists predominantly in the thione form. Upon deprotonation or metal coordination, it can tautomerize to the thiol (isothiourea) form, facilitating the formation of neutral metal complexes.
| Form | Structure Description | Stability |
| Thione | C=S double bond; N-H protons present. | Dominant in solid state/neutral pH. |
| Thiol | C-SH single bond; C=N double bond formed. | Favored in basic conditions/metal binding. |
Synthesis & Fabrication
The most robust synthetic route involves the nucleophilic addition of a primary amine to an isothiocyanate. For this specific derivative, the reaction between 2-(aminomethyl)pyridine (2-picolylamine) and ethyl isothiocyanate is preferred due to high yields and atom economy.
Reaction Mechanism
The amine nitrogen of 2-picolylamine attacks the electrophilic carbon of the ethyl isothiocyanate. A proton transfer follows, stabilizing the thiourea linkage.
Visualization: Synthesis Pathway
Figure 1: Synthetic pathway for 1-Ethyl-3-(2-pyridinylmethyl)thiourea via isothiocyanate addition.
Physicochemical Properties[2][3][6][7][8][9][10]
Solubility Profile
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Soluble: DMSO, DMF, Ethanol, Methanol, Acetone.
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Sparingly Soluble: Chloroform, Dichloromethane.
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Insoluble: Water, Hexane, Diethyl Ether.
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Note: Solubility in water can be improved by forming hydrochloride salts, though this may affect coordination ability.
Spectroscopic Characteristics (Expected)
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¹H NMR (DMSO-d₆):
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δ 1.1 (t, 3H): Methyl protons of the ethyl group.
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δ 3.4 (q, 2H): Methylene protons of the ethyl group.
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δ 4.7 (d, 2H): Methylene protons linking the pyridine ring (Py-CH₂-N).
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δ 7.2 - 8.5 (m, 4H): Pyridine ring protons.
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δ 7.8, 8.1 (br s): N-H protons (exchangeable with D₂O).
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IR Spectroscopy:
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3200–3400 cm⁻¹: ν(N-H) stretching.
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1250–1350 cm⁻¹: ν(C=S) stretching (Thione character).
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Biological & Pharmacological Potential[1][3][6][7][11][12][13]
Research into pyridyl-thiourea derivatives suggests three primary mechanisms of action:
Metal Chelation & Enzyme Inhibition
The N,S-donor set allows the compound to chelate vital metal ions (Fe, Cu, Zn) in biological systems.
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Ribonucleotide Reductase (RR) Inhibition: Similar thiosemicarbazone-like structures inhibit RR by chelating the iron required for the enzyme's tyrosyl radical, potentially arresting cancer cell proliferation.
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Urease Inhibition: Thioureas can bind to the nickel center of urease, making them candidates for treating H. pylori infections.
Antimicrobial Activity
Lipophilic thioureas penetrate bacterial cell membranes. The pyridine moiety enhances interaction with DNA gyrase or topoisomerase, while the thiourea core disrupts metabolic pathways involving metal cofactors.
Coordination Logic
The compound acts as a bidentate ligand forming stable 5- or 6-membered chelate rings.
Figure 2: Bidentate coordination mode of the ligand to a transition metal center.
Experimental Protocols
Protocol 5.1: Synthesis of 1-Ethyl-3-(2-pyridinylmethyl)thiourea
Objective: Isolate high-purity thiourea ligand for coordination studies.
Reagents:
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2-(Aminomethyl)pyridine (2-Picolylamine): 10 mmol (1.08 g)
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Ethyl isothiocyanate: 10 mmol (0.87 g)
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Ethanol (Absolute): 20 mL
Procedure:
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Preparation: Dissolve 1.08 g of 2-(aminomethyl)pyridine in 10 mL of absolute ethanol in a round-bottom flask.
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Addition: Dropwise add 0.87 g of ethyl isothiocyanate dissolved in 10 mL ethanol to the stirring amine solution at room temperature.
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Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (SiO₂, 5% MeOH in DCM).
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Work-up: Cool the solution to room temperature, then refrigerate overnight. White or pale-yellow crystals should precipitate.
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Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.
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Yield: Expected yield 75–85%.
Validation:
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Melting Point: Expect range 85–95°C (typical for alkyl-pyridyl thioureas).
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Solubility Check: Product should be fully soluble in DMSO.
References
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Tok, F., et al. (2022).[2] Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Link
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Shahzad, A., et al. (2021).[3][4] Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Semantic Scholar. Link
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Nguyen, Q.T., et al. (2023).[5] Synthesis, spectral characterization and biological studies of copper(II) complexes bearing azomethine thiourea ligands. Eurasian Chemical Communications. Link
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Maddani, M. R., & Prabhu, K. R. (2010).[6] Thiourea synthesis by thioacylation. Journal of Organic Chemistry. Link
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Shakeel, A., et al. (2016).[7] Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. Link
